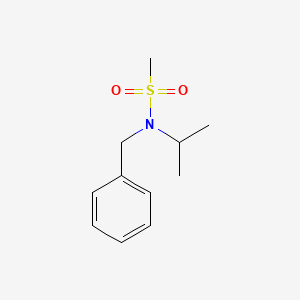

N-benzyl-N-isopropylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-N-isopropylmethanesulfonamide” is a compound that falls under the category of sulfonamides . Sulfonamides are a class of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase, allowing them to play a role in treating a diverse range of disease states .

Synthesis Analysis

The synthesis of sulfonamides often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method generally produces a greater yield compared to other methods . A novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The structure of sulfonamides plays a crucial role in their function and toxicity .Chemical Reactions Analysis

Sulfonamides have a unique reactivity profile. They have been used as an activating group, protecting group, leaving group, and as a molecular scaffold . The sulfonamide group forms the basis of several groups of drugs .Physical And Chemical Properties Analysis

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects . The physical and chemical properties of sulfonamides are influenced by their structure and the presence of the sulfonamide group .Applications De Recherche Scientifique

Synthesis and Catalysis : A study by Shi et al. (2009) describes an environmentally benign method for direct coupling of sulfonamides and alcohols, emphasizing the importance of sulfonamide derivatives in drug synthesis. This process involves a domino dehydrogenation-condensation-hydrogenation sequence using a nanostructured catalyst, achieving high yields and demonstrating the catalyst's magnetic property for easy product isolation and efficient recycling (Shi et al., 2009).

Antimycobacterial Agents : Malwal et al. (2012) report the design, synthesis, and evaluation of 2,4-dinitrophenylsulfonamides, including N-Benzyl-2,4-dinitrobenzenesulfonamide, as cysteine-activated sources of sulfur dioxide with antimycobacterial properties. This compound showed higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid (Malwal et al., 2012).

Carbonic Anhydrase Inhibitors : A study by Supuran et al. (2013) investigated sulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes, highlighting their potential applications in therapeutic interventions. These compounds exhibited nanomolar inhibitory concentration against various isoenzymes (Supuran et al., 2013).

Fuel Cell Applications : Matsumoto et al. (2009) developed locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. These polymers formed phase-separated structures that induced efficient proton conduction, demonstrating their potential use in fuel cells (Matsumoto et al., 2009).

Anticancer and Antioxidant Effects : Mohamed et al. (2022) synthesized new benzene sulfonamide drugs with potential anticancer and antioxidant effects. Molecular docking studies were used to analyze their binding energy against human breast cancer cells, revealing significant potential for these compounds in cancer therapy (Mohamed et al., 2022).

Green Chemistry : Sa̧czewski et al. (2006) designed dimethylaminopyridinium carbamoylides as non-hazardous substitutes for arylsulfonyl isocyanates, commonly used in producing arylsulfonyl carbamates and ureas. This innovation contributes to safer and more environmentally friendly chemical processes (Sa̧czewski et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The sulfonamide motif has been underexploited by the synthetic chemist . Future research could focus on exploring the diverse uses of this functional group in organic synthesis, including its use as a ‘safety catch’ linker for solid phase peptide synthesis . Antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . The sulfonamide motif could be incorporated into the design of novel AMPs .

Propriétés

IUPAC Name |

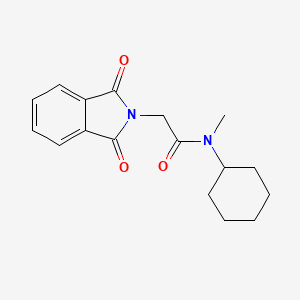

N-benzyl-N-propan-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-10(2)12(15(3,13)14)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHLJVRNTRTQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(propan-2-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5567069.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5567071.png)

![3'-benzoylspiro[cyclohexane-1,4'-[1,2,3]triazolo[5,1-c][1,4]oxazin]-6'(7'H)-one](/img/structure/B5567079.png)

![(1S*,5R*)-3-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567094.png)

![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)

![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)

![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)